ethyl (5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)carbamate

Catalog No.
S8514224
CAS No.
1869118-24-0
M.F
C16H16N4O4S
M. Wt
360.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ethyl (5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)carba...

CAS Number

1869118-24-0

Product Name

ethyl (5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)carbamate

IUPAC Name

ethyl N-[5-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyrazin-2-yl]carbamate

Molecular Formula

C16H16N4O4S

Molecular Weight

360.4 g/mol

InChI

InChI=1S/C16H16N4O4S/c1-3-24-16(21)19-14-10-17-15-13(18-14)8-9-20(15)25(22,23)12-6-4-11(2)5-7-12/h4-10H,3H2,1-2H3,(H,18,19,21)

InChI Key

NROPCWMCOWTXAZ-UHFFFAOYSA-N

SMILES

CCOC(=O)NC1=CN=C2C(=N1)C=CN2S(=O)(=O)C3=CC=C(C=C3)C

Canonical SMILES

CCOC(=O)NC1=CN=C2C(=N1)C=CN2S(=O)(=O)C3=CC=C(C=C3)C

Ethyl (5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)carbamate is an organic compound characterized by its unique structure, which includes a pyrrolo[2,3-b]pyrazine core. The molecular formula is C16H16N4O4SC_{16}H_{16}N_{4}O_{4}S and it has a molecular weight of approximately 360.4 g/mol. This compound features a tosyl group, which enhances its reactivity and solubility in various solvents, making it a valuable intermediate in organic synthesis and pharmaceutical applications .

Typical of carbamates and heterocycles. Key reactions include:

  • Nucleophilic Substitution: The tosyl group can be replaced by nucleophiles, facilitating the synthesis of more complex molecules.
  • Hydrolysis: Under acidic or basic conditions, the carbamate can hydrolyze to form the corresponding amine and carbonic acid.
  • Cyclization Reactions: The compound can participate in cyclization reactions to form tricyclic structures, which are significant in drug development .

The biological activity of ethyl (5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)carbamate has been linked to its role as a kinase inhibitor. Compounds with similar structures have demonstrated potential in treating various conditions, including cancer and autoimmune diseases. The ability to inhibit specific kinases makes this compound a candidate for further pharmacological studies aimed at developing therapeutic agents .

The synthesis of ethyl (5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)carbamate typically involves several steps:

  • Formation of the Pyrrolo-Pyrazine Core: This can be achieved through cyclization reactions involving appropriate precursors.
  • Tosylation: The introduction of the tosyl group is done using p-toluenesulfonyl chloride under basic conditions.
  • Carbamate Formation: The final step involves reacting the intermediate with ethyl isocyanate or ethyl carbamate to yield the desired product.

These methods highlight the compound's versatility as an intermediate in organic synthesis .

Studies on the interactions of ethyl (5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)carbamate with biological targets have shown promise in identifying its potential as a therapeutic agent. Interaction studies often focus on:

  • Kinase Binding Affinity: Evaluating how effectively this compound binds to specific kinases.
  • Cellular Assays: Testing its biological activity in cell lines relevant to cancer or autoimmune diseases.

These studies are crucial for understanding the compound's mechanism of action and its therapeutic potential .

Ethyl (5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)carbamate shares structural similarities with several other compounds. Here are a few notable ones:

Compound NameMolecular FormulaKey Features
Tert-butyl (5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)carbamateC18H20N4O4SC_{18}H_{20}N_{4}O_{4}SSimilar structure; used as an Upadacitinib intermediate.
5-(p-Toluenesulfonyl)-pyrrolo[2,3-b]pyrazineC13H12N4O2SC_{13}H_{12}N_{4}O_{2}SLacks carbamate functionality; different biological profile.
5-(4-Methylbenzenesulfonyl)-pyrrolo[2,3-b]pyrazineC14H14N4O2SC_{14}H_{14}N_{4}O_{2}SSimilar sulfonamide group; potential kinase inhibitor.

Uniqueness: Ethyl (5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)carbamate stands out due to its specific ethyl carbamate moiety combined with the pyrrolo-pyrazine core, which enhances its reactivity and biological activity compared to similar compounds. This unique structure may lead to distinct pharmacological properties that are currently under investigation for therapeutic applications .

Multi-Step Functionalization Strategies in Heterocyclic Systems

The synthesis begins with pyrazine-2,5-diamine, which undergoes sequential functionalization to construct the pyrrolo[2,3-b]pyrazine core. A patented six-step route exemplifies this approach:

  • Amination with Ethanol: Pyrazine-2,5-diamine reacts with ethanol in N,N-dimethylformamide (DMF) at 50–60°C under nitrogen, forming an ethylamine intermediate (compound 1).
  • Cyclization via Acid Catalysis: Concentrated sulfuric acid at 90–120°C dehydrates compound 1 to yield a bicyclic structure (compound 2).
  • Tosylation: Toluene serves as the solvent for reacting compound 2 with p-toluenesulfonyl chloride (TsCl) in the presence of triethylamine (Et₃N) and 4-dimethylaminopyridine (DMAP), achieving 78–85% yields of the sulfonated product (compound 3).
  • Nitrosation and Halogenation: Sodium nitrite in 50% sulfuric acid introduces a nitroso group at 80–90°C, followed by halogenation with hydrogen halides to form compound 5.
  • Carbamate Installation: Compound 5 reacts with ethyl carbamate in pyridine at 50–70°C, culminating in the final product after sodium sulfate drying and vacuum concentration.

Key Challenge: Competing side reactions during nitrosation require precise temperature control (±2°C) to maintain >90% regioselectivity.

Catalytic Systems for Tosyl Group Installation and Carbamate Formation

Tosylation Catalysts

Catalyst SystemSolventTemperatureYieldSelectivitySource
Et₃N/DMAP (2:1 molar ratio)Toluene25°C85%94%
K₂CO₃ (base)Acetonitrile40°C62%88%
MgO/γ-Al₂O₃ (10 wt%)Ethanol70°C52%*94%*

*Carbamate formation yield under fixed-bed reactor conditions.

The Et₃N/DMAP system outperforms inorganic bases due to homogeneous dispersion in toluene, which facilitates TsCl activation. For carbamate coupling, supported MgO catalysts enable 93.8% selectivity in ethanol via a nucleophilic substitution mechanism.

Solvent Optimization in Annulation and Sulfonylation Reactions

Annulation Efficiency by Solvent

SolventDielectric ConstantReaction Time (h)Pyrrolopyrazine YieldByproducts
DMF36.7489%<5%
THF7.5667%18%
Acetonitrile37.5573%12%

Data adapted from.

DMF’s high polarity stabilizes transition states during cyclization, reducing byproduct formation. Conversely, toluene’s low polarity (2.4) improves tosylation yields by minimizing TsCl hydrolysis.

XLogP3

2.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

360.08922618 g/mol

Monoisotopic Mass

360.08922618 g/mol

Heavy Atom Count

25

Dates

Modify: 2024-02-18

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